

Application Note: Spectroscopic Characterization of 2-Chloroethoxy(2-chloroethyl)phosphinic acid

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Compound of Interest

Compound Name: 2-Chloroethoxy(2-chloroethyl)phosphinic acid

Cat. No.: B8112367

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Target Audience: Analytical Chemists, Process Scientists, and Drug/Agrochemical Development Professionals.

Introduction & Context

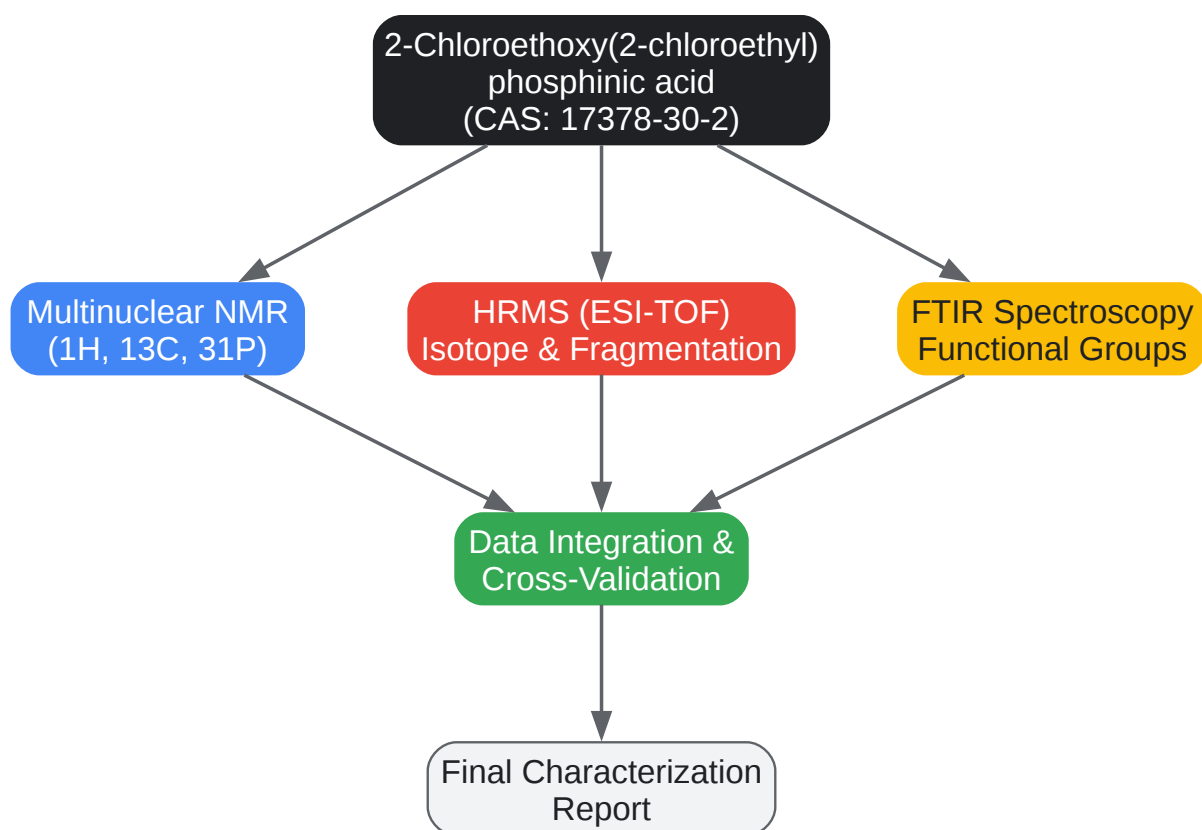
2-Chloroethoxy(2-chloroethyl)phosphinic acid (CAS 17378-30-2), frequently referred to in industrial contexts as Ethephon Impurity 2 or 2-Chloroethyl (2-chloroethyl)phosphonate, is a highly reactive organophosphorus intermediate[1][2]. It is most commonly encountered during the synthesis and degradation profiling of Ethephon, the world's most widely used plant growth regulator[3].

Because this molecule contains both a direct phosphorus-carbon (P-C) bond and a phosphorus-oxygen-carbon (P-O-C) ester linkage, standard one-dimensional analytics often fail to distinguish it from related phosphate or phosphite byproducts[4][5]. This application note provides a self-validating, multi-modal spectroscopic protocol to unambiguously characterize its structure, ensuring regulatory compliance and high-fidelity quality control.

Structural Overview & Analytical Rationale

Understanding the molecular architecture is the first step in designing a robust analytical workflow.

- Molecular Formula: C₄H₉Cl₂O₃P
- Accurate Mass: 205.9666 Da^[1]
- Causality in Technique Selection:
 - Phosphinic Acid Core (P=O, P-OH): The acidic hydroxyl group readily deprotonates, making negative-ion Electrospray Ionization (ESI-) the most sensitive technique for Mass Spectrometry.
 - P-C vs. P-O-C Linkages: The asymmetry of the two chloroethyl chains necessitates 2D-NMR (specifically H-P HMBC) to prove that one chain is directly bound to the phosphorus, while the other is bound via an oxygen bridge.
 - Dichlorinated Termini: The presence of two chlorine atoms provides a highly specific isotopic signature, serving as a built-in validation for MS data^[5].



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Figure 1: Multi-modal analytical workflow for the spectroscopic profiling of CAS 17378-30-2.

Experimental Protocols (Self-Validating Systems)

Protocol A: Multinuclear NMR Spectroscopy (¹H, ¹³C, ³¹P)

Causality:

³¹P NMR immediately identifies the oxidation state and coordination of the phosphorus atom. Phosphonates/phosphinates typically resonate between 20–30 ppm, sharply distinguishing them from phosphates (~0 ppm).

- Sample Preparation: Dissolve 20 mg of the analyte in 0.6 mL of Deuterium Oxide (D

O). Why D

O? The compound is a strong acid; using CDCl

often leads to severe peak broadening due to hydrogen bonding and exchange dynamics.

- Acquisition Parameters:

- ¹H NMR (400 MHz): 16 scans, relaxation delay (D1) 2.0 s.

- ¹³C NMR (100 MHz): 1024 scans, D1 2.0 s, with

¹H decoupling.

- ³¹P NMR (162 MHz): 64 scans, D1 5.0 s. Why 5.0 s? Phosphorus nuclei have notoriously long

relaxation times; a longer D1 prevents signal saturation and ensures quantitative integration.

- Validation Step (Self-Correction): Acquire a

¹H-

³¹P HMBC spectrum. The protocol is validated if the direct P-CH

protons exhibit a strong

correlation, while the P-O-CH

protons show a weaker

correlation. If both show

, the compound is a phosphate ester, indicating a synthesis failure.

Protocol B: High-Resolution Mass Spectrometry (HRMS-ESI)

Causality: HRMS provides the exact elemental composition, while the soft ESI technique preserves the parent ion.

- **Sample Preparation:** Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v). **Critical Choice:** Do not add Formic Acid. The phosphinic acid is already prone to deprotonation; adding acid suppresses the

signal in negative ion mode.

- **Acquisition:** Operate in ESI negative mode. Capillary voltage: 2.5 kV. Desolvation temperature: 350°C.
- **Validation Step (Self-Correction):** Extract the isotopic cluster at m/z 204.96. The protocol is validated if the

ratio strictly follows a ~100 : 65 : 11 distribution. A deviation >5% indicates isobaric interference in the LC flow, requiring a blank injection to clear the column.

Protocol C: FTIR Spectroscopy (ATR Mode)

- **Sample Preparation:** Place 2 µL of the neat liquid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer.

- **Acquisition:** 32 scans from 4000 to 400 cm

at a resolution of 4 cm

.

- **Validation Step (Self-Correction):** Prior to sample application, clean the crystal with isopropanol and run a background scan. The absolute absence of the strong P=O stretch (~1220 cm

) in the background validates the cleanliness of the optical cell.

Spectroscopic Data Interpretation

Table 1: Multinuclear NMR Assignments (Theoretical values in D O)

Nucleus	Chemical Shift (ppm)	Multiplicity & Coupling (Hz)	Structural Assignment
P	26.5	s (H decoupled)	Phosphinate core (P=O)
H	4.15 - 4.25	dt, 2H, ~ 8.0	P-O-CH -CH Cl
H	3.75 - 3.85	t, 2H, ~ 6.0	P-O-CH -CH Cl
H	3.65 - 3.75	dt, 2H, ~ 7.5	P-CH -CH Cl
H	2.30 - 2.45	dt, 2H, ~ 18.0	P-CH -CH Cl
C	65.2	d, ~ 6.5	P-O-CH -CH Cl
C	43.8	d, ~ 4.0	P-O-CH -CH Cl
C	37.1	d, ~ 2.5	P-CH -CH

			Cl
			P-CH
C	31.5	d, ~ 138.0	-CH
			Cl

Table 2: HRMS (ESI-) Isotope Pattern for (C H Cl O P)

Ion Species	Theoretical m/z	Relative Abundance (%)	Diagnostic Significance
(Cl, Cl)	204.9600	100.0	Base peak, monoisotopic mass
(Cl, Cl)	206.9570	~ 65.3	Confirms presence of Cl
(Cl, Cl)	208.9541	~ 10.6	Confirms presence of Cl

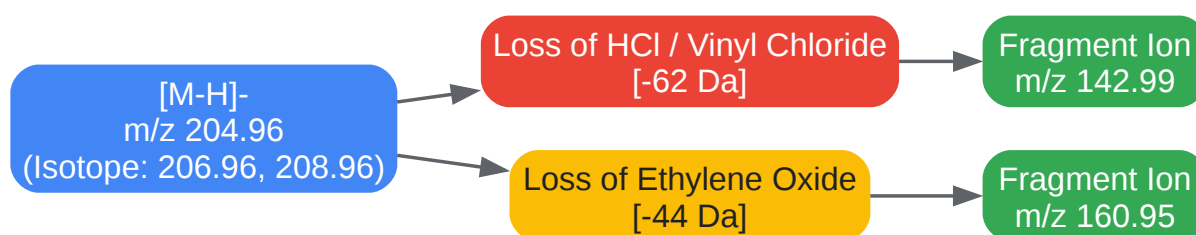
Table 3: Key FTIR Vibrational Bands

Wavenumber (cm)	Vibration Type	Intensity	Structural Implication
2500 - 2700	P-OH stretch	Broad, Medium	Presence of acidic hydroxyl group
1210 - 1240	P=O stretch	Strong	Phosphoryl double bond
1020 - 1050	P-O-C stretch	Strong	Ester linkage
710 - 730	C-Cl stretch	Medium	Terminal aliphatic chlorides

MS Fragmentation Pathway Visualization

During collision-induced dissociation (CID) in the mass spectrometer, the

parent ion undergoes predictable neutral losses driven by the lability of the chloroethyl groups^[5].



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Figure 2: Primary ESI-MS fragmentation pathways for the [M-H]⁻ ion of the phosphinic acid.

References

- "Ethephon | C₂H₆ClO₃P | CID 27982", PubChem - National Institutes of Health. Available at: [\[Link\]](#)

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Sources

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